molecular formula C19H22ClNO2 B276702 N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine

N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B276702
M. Wt: 331.8 g/mol
InChI Key: MAHCHKDKEKHBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine, commonly known as CBL0137, is a small molecule that has gained significant attention in the field of cancer research. It is a synthetic compound that was first discovered in 2005 and has since been extensively studied for its potential as an anti-cancer agent.

Mechanism of Action

CBL0137 has been shown to target multiple cellular pathways involved in cancer development and progression. It has been found to inhibit the activity of the heat shock protein 90 (HSP90), which is a chaperone protein that is overexpressed in many cancer cells. HSP90 plays a critical role in the stabilization and activation of many oncogenic proteins, and its inhibition by CBL0137 leads to the degradation of these proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBL0137 has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBL0137 is its ability to overcome drug resistance in cancer cells. It has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. However, one of the limitations of CBL0137 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CBL0137. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a combination therapy with other anti-cancer agents. Additionally, the development of more effective delivery methods for CBL0137 could improve its efficacy in vivo. Finally, the identification of biomarkers that can predict the response of cancer cells to CBL0137 could facilitate the development of personalized cancer treatments.

Synthesis Methods

The synthesis of CBL0137 involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzyl alcohol, followed by the reaction of the resulting compound with tetrahydro-2-furanylmethylamine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CBL0137 has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. The compound has been shown to induce cell death in cancer cells by activating the p53 pathway, which is a key regulator of cell growth and apoptosis.

properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C19H22ClNO2/c20-17-8-6-15(7-9-17)14-23-18-4-1-3-16(11-18)12-21-13-19-5-2-10-22-19/h1,3-4,6-9,11,19,21H,2,5,10,12-14H2

InChI Key

MAHCHKDKEKHBON-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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